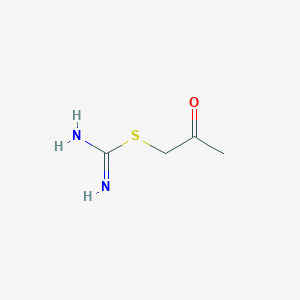![molecular formula C19H21NO B15160376 1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine CAS No. 670239-37-9](/img/structure/B15160376.png)
1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine is a unique compound of notable interest due to its complex structure and potential applications in various scientific fields. The compound consists of a piperidine ring attached to a but-2-yn-1-yl chain, which is further linked to a naphthalene group via an oxygen atom. This unique structure imparts specific chemical and physical properties to the molecule, making it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of 1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine generally involves multi-step organic synthesis. One common approach includes:
Synthesis of the But-2-yn-1-yl Chain: : This is typically achieved through alkylation reactions using propargyl halides and subsequent functional group transformations.
Attachment of the Naphthalene Group: : Naphthalene derivatives are often attached through nucleophilic aromatic substitution, where the naphthalene ring is functionalized to react with the but-2-yn-1-yl chain.
Incorporation of the Piperidine Ring: : The final step involves the formation of the piperidine ring, which can be achieved through various cyclization reactions or by the addition of piperidine to a suitably functionalized intermediate.
Industrial Production Methods: : Industrial methods typically scale up these synthetic routes, focusing on optimizing reaction conditions for higher yields and purity. This may include the use of catalysts, solvent systems, and temperature control.
化学反応の分析
Types of Reactions: : The compound can undergo a variety of chemical reactions due to its functional groups:
Oxidation: : The presence of the but-2-yn-1-yl chain allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : The triple bond within the but-2-yn-1-yl chain is susceptible to reduction, forming alkanes or alkenes under hydrogenation conditions with palladium or platinum catalysts.
Substitution: : The naphthalene group can undergo electrophilic aromatic substitution, where substituents are introduced onto the aromatic ring using reagents like halogens or alkyl halides.
Common Reagents and Conditions: : Reagents like hydride donors, oxidizing agents, and halogenating agents are commonly used under controlled temperature and pH conditions to achieve the desired transformations.
Major Products: : The major products of these reactions often include derivatized versions of the original compound with various functional groups introduced or modified.
科学的研究の応用
Chemistry: : In chemistry, the compound is often used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Biology: : Biological applications may involve the compound's use as a molecular probe or a potential therapeutic agent due to its structural characteristics that allow for interactions with biological macromolecules.
Medicine: : In medicine, the compound's derivatives might exhibit pharmacological activities, making them candidates for drug development and therapeutic research.
Industry: : Industrial applications could involve the compound as a precursor for materials science, especially in the development of polymers and other advanced materials.
作用機序
The mechanism by which 1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine exerts its effects involves its interaction with molecular targets. The naphthalene group can engage in π-π stacking interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions influence the molecular pathways involved, potentially affecting enzyme activity, receptor binding, or cellular signaling processes.
類似化合物との比較
Similar compounds, such as those with varying alkyne chains or different aromatic substituents, can exhibit different reactivity and interaction profiles. For instance:
1-{4-[(Phenyl)oxy]but-2-yn-1-yl}piperidine: : This compound might show altered reactivity due to the presence of a phenyl group instead of a naphthalene group.
1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}morpholine: : Replacing the piperidine ring with a morpholine ring could impact its interaction with biological targets and its overall chemical reactivity.
特性
CAS番号 |
670239-37-9 |
|---|---|
分子式 |
C19H21NO |
分子量 |
279.4 g/mol |
IUPAC名 |
1-(4-naphthalen-2-yloxybut-2-ynyl)piperidine |
InChI |
InChI=1S/C19H21NO/c1-4-12-20(13-5-1)14-6-7-15-21-19-11-10-17-8-2-3-9-18(17)16-19/h2-3,8-11,16H,1,4-5,12-15H2 |
InChIキー |
YTCCIFPMKYWVIH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC#CCOC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
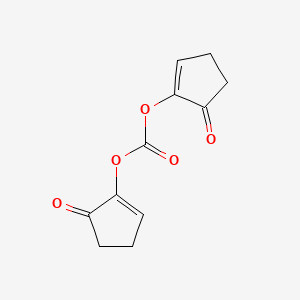
![1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15160299.png)
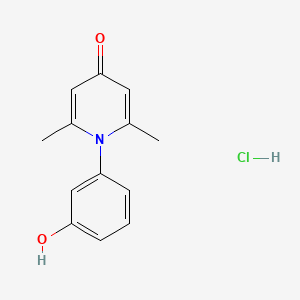
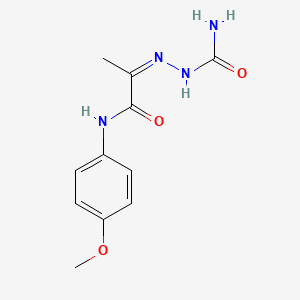
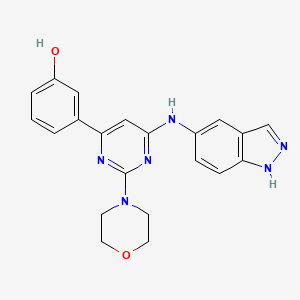
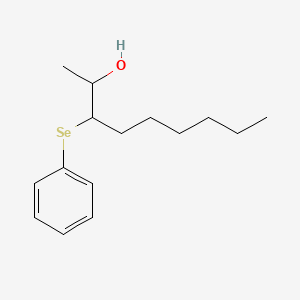
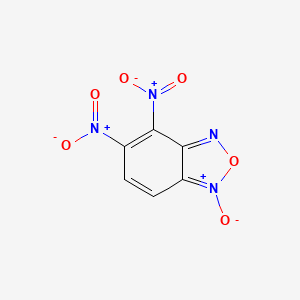
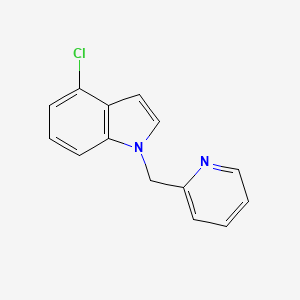

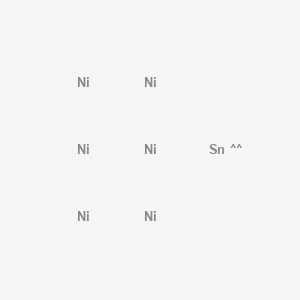
![3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol](/img/structure/B15160364.png)
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
